molecular formula C16H14N4O2 B5808298 N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

Cat. No. B5808298
M. Wt: 294.31 g/mol
InChI Key: UXKGEZARVKCESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as DIMHN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazide derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been shown to possess antiviral properties and has been studied for its potential use in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is its ability to modulate various biological processes, making it a promising candidate for the development of new therapeutics. However, the limitations of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide include its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide.

Future Directions

There are several future directions for the study of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of research is the development of new formulations of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic targets for N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, which could lead to the development of new drugs for the treatment of cancer and viral infections. Finally, further studies are needed to determine the long-term safety and efficacy of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in humans.

Synthesis Methods

The synthesis of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the reaction of 1,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid hydrazide with nicotinic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and yields N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide as a yellow crystalline solid.

Scientific Research Applications

N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties. In addition, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been studied for its ability to modulate various biological processes, including apoptosis, angiogenesis, and cell proliferation.

properties

IUPAC Name

N-(2-hydroxy-1,7-dimethylindol-3-yl)iminopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-5-3-7-12-13(16(22)20(2)14(10)12)18-19-15(21)11-6-4-8-17-9-11/h3-9,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKGEZARVKCESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-1,7-dimethylindol-3-yl)iminopyridine-3-carboxamide

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